1-(2-Pyridyl)hexan-1,5-dione
Description
The Preeminence of 1,5-Diketones as Essential Intermediates in Advanced Synthesis
1,5-Diketones are widely recognized as crucial intermediates in organic synthesis due to their versatile reactivity. acs.orgnih.gov They serve as fundamental building blocks for constructing a variety of cyclic compounds, particularly five- and six-membered rings. nih.gov The presence of two carbonyl groups allows for a range of chemical transformations, making them indispensable in the synthesis of natural products, medicinal compounds, and functional materials. acs.orgnih.gov
The synthesis of 1,5-diketones can be achieved through several methods, including:
Michael Addition: A common approach involves the Michael addition of an enolate to an α,β-unsaturated ketone. acs.orgorganic-chemistry.org
Claisen-Schmidt Condensation followed by Michael Addition: This one-pot reaction between aryl methyl ketones and aryl aldehydes is an efficient way to produce 1,5-diketones. acs.org
Alkylation of Ketones: Nickel-catalyzed direct α-alkylation of aryl methyl ketones with alcohols can also yield 1,5-diketones. chemistryviews.org
These synthetic routes provide access to a wide array of substituted 1,5-diketones, which can then be used in subsequent reactions to create more complex molecules. The strategic placement of the two ketone groups in a 1,5-relationship is key to their utility, enabling cyclization reactions that form the core of many important heterocyclic systems.
Strategic Importance of Pyridyl-Containing Diketones in Heterocyclic Chemistry
The incorporation of a pyridine (B92270) ring into a 1,5-diketone structure, as seen in 1-(2-Pyridyl)hexan-1,5-dione, is of significant strategic importance in heterocyclic chemistry. acs.orgnih.gov Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net Consequently, methods for their synthesis are of great interest.
Pyridyl-containing diketones are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most common applications is in the synthesis of substituted pyridines. nih.gov For instance, the cyclization of a 1,5-diketone with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), is a widely used method to form a pyridine ring. acs.orgnih.gov This reaction, known as the Hantzsch pyridine synthesis or a related condensation, is a powerful tool for constructing functionalized pyridine systems.
The reactivity of pyridyl-containing diketones extends beyond pyridine synthesis. They can be used to synthesize other heterocyclic systems, such as quinolines and various fused bicyclic and polycyclic aromatic compounds. nih.gov The presence of the pyridyl nitrogen can also influence the reactivity of the diketone and the properties of the resulting heterocyclic products, for example, by acting as a coordinating site for metal catalysts or by altering the electronic properties of the molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylhexane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKOKAHAAWHQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579015 | |
| Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246160-12-3 | |
| Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Insights of 1 2 Pyridyl Hexan 1,5 Dione
Cyclization Reactions to Form Heterocyclic Frameworks
The 1,5-dicarbonyl motif is a classic precursor for the synthesis of six-membered rings. In the case of 1-(2-Pyridyl)hexan-1,5-dione, this reactivity is central to its role in forming a variety of heterocyclic structures.
Synthesis of Substituted Pyridine (B92270) Derivatives
The most common application of 1,5-diketones in heterocyclic synthesis is the construction of the pyridine ring. nih.govacs.org This transformation is typically achieved through condensation with a nitrogen source, most commonly ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govscribd.com The reaction of a 1,5-diketone with ammonia initially yields an unstable 1,4-dihydropyridine (B1200194) intermediate, which is subsequently dehydrogenated to the aromatic pyridine ring. gcwgandhinagar.com
The general mechanism involves the cyclocondensation of the dione (B5365651) with ammonia. scribd.com Using ammonium acetate (NH₄OAc) as the nitrogen source is a frequently employed, catalyst-free method for converting 1,5-diketones into their corresponding 2,4,6-triaryl pyridine derivatives. nih.govacs.org The reaction proceeds through cyclization and subsequent dehydrogenation to furnish the final pyridine product. ymerdigital.com
While specific studies on this compound are not prevalent, the extensive research on analogous 1,5-diketones provides a clear precedent for its expected reactivity. For example, the synthesis of various 2,4,6-triaryl pyridines from corresponding 1,5-diketones demonstrates the robustness of this method.
Table 1: Synthesis of Substituted Pyridines from 1,5-Diketones with Ammonium Acetate
| Starting 1,5-Diketone | Nitrogen Source | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3,5-Triphenylpentane-1,5-dione | NH₄OAc | Acetic Acid, Reflux | 2,4,6-Triphenylpyridine | 85 | nih.gov |
| 1,5-Diphenyl-3-(p-tolyl)pentane-1,5-dione | NH₄OAc | Acetic Acid, Reflux | 2,6-Diphenyl-4-(p-tolyl)pyridine | 88 | nih.gov |
| 3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione | NH₄OAc | Acetic Acid, Reflux | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 86 | nih.gov |
| 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione | NH₄OAc | Acetic Acid, Reflux | 4-(4-Methoxyphenyl)-2,6-diphenylpyridine | 75 | nih.gov |
This table presents data for analogous 1,5-diketones to illustrate the general transformation.
Formation of Other Nitrogen-Containing Cyclic Systems (e.g., quinolines, pyrroles from analogous diones)
Beyond pyridines, 1,5-diones are valuable intermediates for synthesizing a range of other nitrogen-containing heterocycles, including quinolines and pyrroles. nih.govacs.org
Quinolines: The Friedländer annulation is a classical method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound. acgpubs.org While not a direct cyclization of a 1,5-diketone, related strategies can be envisioned where the diketone acts as the methylene (B1212753) source. More directly, 1,5-diketones are recognized as key precursors in some quinoline syntheses. nih.govacs.org
Pyrroles: The Paal-Knorr synthesis is a fundamental method for constructing pyrrole (B145914) rings, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. Although this compound is a 1,5-diketone, analogous reactions with hexane-2,5-dione derivatives are used to form substituted pyrroles, demonstrating the utility of dicarbonyl compounds in forming five-membered heterocycles as well. mdpi.com
Construction of Fused and Polycyclic Organic Structures
The reactivity of 1,5-diketones can be harnessed to build more complex molecular architectures, including fused and polycyclic systems. Research has demonstrated the synthesis of polycyclic pyrrolopyridine derivatives starting from 1,5-diketones generated in a preceding multicomponent reaction. researchgate.net These diketone intermediates are then treated with ammonium acetate in acetic acid to induce cyclization, forming the fused pyridine ring. researchgate.net
Similarly, pyrimidine-fused quinolines have been synthesized through one-pot strategies that involve the formation of C-C and C-N bonds, showcasing the versatility of dicarbonyl precursors in domino reactions to build complex heterocyclic scaffolds. acs.org Azulene-substituted chalcones can react further to form diones that serve as precursors to azulene-fused pyridine systems. mdpi.com
Condensation and Addition Reactivity of the Diketone Functionality
The formation of 1,5-diketones often proceeds via a sequence of aldol-type condensations and Michael additions. nih.govacs.org Once formed, the diketone itself can undergo further condensation reactions, particularly intramolecularly, to yield new cyclic structures.
Investigations into Aldol-Type Condensations
The synthesis of 1,5-diketones frequently employs a one-pot method combining a Claisen-Schmidt condensation (a type of aldol (B89426) condensation) with a subsequent Michael addition. nih.govacs.org The mechanism begins with a base, such as KOH, abstracting an α-proton from a ketone to form an enolate. acs.org This enolate then attacks an aldehyde in an aldol addition to form a β-hydroxy ketone, which dehydrates to an α,β-unsaturated ketone (a chalcone). acs.orgwikipedia.org
Furthermore, the 1,5-diketone product can itself undergo intramolecular aldol reactions. Molecules containing two carbonyl groups can form rings through such internal condensations. libretexts.org For instance, hexane-2,5-dione can cyclize under basic conditions to form 3-methylcyclopent-2-en-1-one. wikipedia.org This reaction is generally thermodynamically controlled, favoring the formation of stable five- or six-membered rings. libretexts.org In some cases, the intermediate 1,5-dione can even react with a third equivalent of a ketone via an aldol condensation to create substituted cyclohexane (B81311) derivatives. mdpi.com
Table 2: Intramolecular Aldol Condensation of Diketones
| Starting Diketone | Base | Product | Ring Size | Reference |
|---|---|---|---|---|
| Hexane-2,5-dione | NaOH | 3-Methylcyclopent-2-en-1-one | 5-membered | wikipedia.org |
| 2,6-Heptanedione | Base | 3-Methyl-2-cyclohexenone | 6-membered | libretexts.org |
This table provides examples of intramolecular aldol reactions for analogous diketones.
Michael Addition Pathways and Derivatives
Michael addition is a crucial step in the most common synthesis of 1,5-diketones. organic-chemistry.org After the initial aldol condensation forms an α,β-unsaturated ketone, a second molecule of the ketone enolate attacks this enone at the β-position in a conjugate or Michael addition. acs.org This 1,4-addition is a thermodynamically controlled process that results in the formation of the 1,5-dicarbonyl skeleton. acs.orgorganic-chemistry.org
This sequential Claisen-Schmidt condensation followed by a Michael addition provides a powerful and efficient one-pot strategy for synthesizing a wide variety of substituted 1,5-diketones from simple ketones and aldehydes. ymerdigital.comresearchgate.net The efficiency of this pathway makes 1,5-diketones, including this compound, readily accessible intermediates for further synthetic transformations. nih.govacs.org
Rearrangement Reactions of 1,5-Diketone Systems (e.g., Pinacol (B44631) Rearrangement of related diones)
While the classic Pinacol rearrangement specifically describes the acid-catalyzed rearrangement of a 1,2-diol (vicinal diol) into a ketone or aldehyde, 1,5-diketone systems undergo analogous, albeit structurally different, rearrangement and cyclization reactions. psiberg.commasterorganicchemistry.combyjus.com These transformations are fundamental to their chemistry, leading to the formation of stable cyclic structures.
One of the most common rearrangement pathways for 1,5-diketones is the intramolecular aldol condensation. libretexts.org Under basic conditions, a 1,5-diketone can form an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. pressbooks.puborganicchemistrytutor.com This process preferentially forms thermodynamically stable five- or six-membered rings. libretexts.orglibretexts.org For a 1,5-diketone like 2,6-heptanedione, this intramolecular reaction leads exclusively to a six-membered ring product, 3-methyl-2-cyclohexenone, avoiding the formation of a more strained four-membered ring. libretexts.org This selectivity arises because all steps of the mechanism are reversible, allowing an equilibrium to be reached that favors the most stable product. pressbooks.publibretexts.org
A more complex transformation that invokes the principles of the Pinacol rearrangement involves a two-step sequence starting from a diketone. Research has shown that certain diketones can first undergo a reductive coupling reaction to form a vicinal diol, which is the requisite starting material for a subsequent acid-catalyzed Pinacol rearrangement. acs.org For instance, a procedure utilizing samarium(II) iodide (SmI₂) can mediate a transannular pinacol coupling of a diketone to create a bicyclic diol. This intermediate, when treated with an acid catalyst like p-toluenesulfonic acid (p-TsOH), undergoes a Pinacol rearrangement to yield a bicyclic ketone. acs.org
Studies on this sequential reaction have explored its scope with various diketone substrates. The efficiency of the second step, the pinacol rearrangement, is influenced by the stability of the carbocation intermediate formed. acs.org While many aryl-substituted diketones participate effectively, the reaction involving a 3-pyridyl substituted diketone was reported to not produce the expected bicyclic ketone in any significant yield, with reduction of the pyridyl group being observed instead. acs.org This highlights the influence of the heterocyclic ring on the reaction pathway.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Initially, a plausible mechanism is often proposed based on established chemical principles. For example, in the one-pot synthesis of 1,5-diketones, a step-by-step mechanism involving enolate formation, nucleophilic addition, dehydration, and Michael addition is suggested, even though the intermediates are not isolated. acs.org This provides a rational framework for understanding the reaction.
Spectroscopic methods are crucial for identifying transient species or confirming product structures, which in turn supports or refutes a proposed mechanism. Techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are used to characterize the final products of diketone reactions. acs.orglew.ro More advanced 2D NMR techniques like HSQC and HMBC help in making definitive structural assignments. acs.org
A powerful technique for distinguishing between two competing mechanistic pathways is isotopic labeling. researchgate.net For example, in a gold-catalyzed intramolecular oxygen transfer reaction of 2-alkynyl-1,5-diketones, researchers used an ¹⁸O-labeled substrate to determine the reaction course. beilstein-journals.orgsemanticscholar.org The position of the ¹⁸O atom in the final product, as determined by ¹³C NMR spectroscopy, unequivocally showed that the reaction proceeded through a [4+2] cycloaddition pathway rather than a competing [2+2] pathway. beilstein-journals.orgsemanticscholar.org Such experiments provide direct evidence of the molecular rearrangements occurring during the reaction. researchgate.net
Kinetic studies, which measure how the rate of a reaction changes under different conditions, offer another layer of mechanistic detail. By varying the concentration of reactants or catalysts and observing the effect on the reaction rate, the rate-determining step can be identified. researchgate.net For instance, kinetic investigations into the intramolecular Michael addition of certain dienylamines to form tetrahydropyridines have helped to explain the effects of different substituents on the cyclization process. researchgate.net Similarly, studying the cyclization of 1,5-diketones to form pyridines under various catalytic conditions allows for the optimization of the reaction and provides insight into the role of the catalyst.
The table below summarizes how catalytic conditions can be varied in the synthesis of pyridones from diketones to study reaction outcomes, a key aspect of mechanistic elucidation.
Table data is illustrative of typical kinetic studies on diketone cyclizations.
By combining these methods—proposing pathways, spectroscopic identification of intermediates and products, and kinetic analysis of reaction rates—a detailed and evidence-based picture of the reaction mechanism for systems like this compound can be constructed.
Applications of 1 2 Pyridyl Hexan 1,5 Dione As a Synthetic Intermediate
Utility in the Construction of Complex Organic Molecules
The presence of both a nucleophilic pyridine (B92270) ring and two electrophilic carbonyl groups makes 1-(2-Pyridyl)hexan-1,5-dione a valuable precursor in the synthesis of various heterocyclic systems. The 1,5-dicarbonyl moiety is a well-established synthon for the construction of six-membered rings, particularly pyridines and pyrylium (B1242799) salts. nih.govacs.org
One of the primary applications of 1,5-diketones is in the synthesis of substituted pyridines. nih.govacs.org The reaction of a 1,5-diketone with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), leads to the formation of a pyridine ring through a cyclization-condensation sequence. In the case of this compound, this reaction would yield a terpyridine derivative, a class of compounds widely used as ligands in coordination chemistry and catalysis.
The general reactivity of 1,5-diketones allows for their participation in cascade reactions, enabling the efficient construction of complex polycyclic frameworks in a single synthetic operation. rsc.org While specific examples involving this compound are not extensively documented, the known reactivity patterns of similar diketones suggest its potential in domino reactions initiated by either the pyridine nitrogen or the carbonyl groups.
The following table summarizes the potential heterocyclic systems that can be synthesized from 1,5-diketone precursors:
| Precursor | Reagent | Resulting Heterocycle |
| 1,5-Diketone | Ammonia/Ammonium Acetate | Pyridine |
| 1,5-Diketone | Hydrazine | Pyridazine |
| 1,5-Diketone | Primary Amine | N-substituted Pyridinium Salt |
| 1,5-Diketone | Phosphorus Pentasulfide | Thiopyrylium Salt |
Development of Advanced Functional Architectures from Diketone Precursors
The incorporation of a pyridine moiety into a diketone backbone provides a coordination site for metal ions, making this compound a precursor for advanced functional architectures. Pyridine and its derivatives are fundamental building blocks in the design of functional materials due to their electronic properties and ability to form stable complexes with a wide range of metals. rsc.orgresearchgate.netnih.govlifechemicals.com
The combination of the pyridyl nitrogen and the two carbonyl oxygen atoms allows this compound to act as a potential tridentate ligand. Coordination of this ligand to metal centers can lead to the formation of metallo-supramolecular structures with interesting photophysical, electronic, or catalytic properties.
Furthermore, pyridyl-containing organic molecules are valuable in the development of materials for electronics and photonics. The functionalization of pyridines can be used to tune their electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgnih.gov While direct applications of this compound in this context are yet to be fully explored, its structure represents a modifiable scaffold for the synthesis of such functional materials.
The table below outlines potential functional architectures derived from pyridyl-containing building blocks:
| Building Block | Functional Architecture | Potential Application |
| Pyridyl-diketone | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis |
| Pyridyl-diketone | Supramolecular Cages | Molecular recognition, encapsulation |
| Pyridyl-diketone | Conjugated Polymers | Organic electronics, sensors |
Contributions to the Synthesis of Macrocyclic Compounds from Related Diketones
Macrocyclic compounds are large ring structures that have found applications in host-guest chemistry, catalysis, and medicinal chemistry. The synthesis of macrocycles often relies on template-directed reactions where a metal ion or other species organizes a linear precursor into a cyclic conformation prior to the final ring-closing step. nih.gove-bookshelf.deresearchgate.net
Pyridyl-containing diketones are excellent precursors for the template synthesis of macrocycles. nih.gov The pyridine nitrogen can coordinate to a template metal ion, bringing the two ends of the diketone chain into proximity for a cyclization reaction. A common strategy involves the [2+2] Schiff base condensation of a pyridyldiketone with a diamine in the presence of a metal ion template. nih.gov This approach has been successfully used to synthesize a variety of tetra-aza macrocycles.
While direct synthesis of macrocycles from this compound is not explicitly detailed in the literature, the principles of template synthesis using related pyridyl diketones are well-established. The reaction of this compound with a suitable diamine in the presence of a templating metal ion would be a viable route to novel macrocyclic structures.
The following table provides examples of macrocycle synthesis using pyridyl precursors:
| Pyridyl Precursor | Co-reactant | Template Ion | Macrocycle Type |
| 2,6-Diacetylpyridine | Diamine | Ba(II), Sr(II), Ca(II) | [2+2] Schiff Base Macrocycle |
| Pyridine-2,6-dicarboxaldehyde | 1,2-bis(2-Aminoethoxy)ethane | Pb(II) | [2+2] Condensation Macrocycle researchgate.net |
| 2,6-Disubstituted Pyridines with Olefinic Tails | - | Platinum Complex | Ring-Closing Metathesis Macrocycle uu.nl |
Advanced Spectroscopic and Structural Characterization of 1 2 Pyridyl Hexan 1,5 Dione
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Pyridyl)hexan-1,5-dione, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The pyridyl ring protons would appear in the aromatic region (typically δ 7.0-8.7 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their position relative to the nitrogen atom and each other. The aliphatic chain protons would be found in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl groups (C2-H₂ and C4-H₂) would be expected to appear as triplets, while the central methylene protons (C3-H₂) would likely be a multiplet. The methyl protons of the terminal acetyl group would be a sharp singlet further upfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The two carbonyl carbons (C1 and C5) would be the most downfield signals, typically above 195 ppm. The carbons of the pyridine (B92270) ring would resonate in the aromatic region (approx. 120-150 ppm). The aliphatic carbons (C2, C3, C4, and C6) would appear in the upfield region of the spectrum.
Expected ¹H and ¹³C NMR Data (Illustrative) This table is illustrative and based on typical chemical shifts for the functional groups present. Actual experimental values may vary.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridyl-H3' | ~7.8-8.0 | ~127 |
| Pyridyl-H4' | ~7.4-7.6 | ~137 |
| Pyridyl-H5' | ~7.2-7.4 | ~123 |
| Pyridyl-H6' | ~8.5-8.7 | ~149 |
| C2-H₂ | ~3.0-3.3 | ~45 |
| C3-H₂ | ~2.0-2.3 | ~20 |
| C4-H₂ | ~2.7-2.9 | ~38 |
| C6-H₃ | ~2.1-2.2 | ~30 |
| C1 (C=O) | - | ~200 |
| C5 (C=O) | - | ~208 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃NO₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula. nih.gov
Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) would cause the molecular ion to break apart in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. libretexts.org For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups is a common fragmentation for ketones. libretexts.org This would lead to the formation of acylium ions. For example, cleavage between C1-C2 could generate a pyridoyl cation, and cleavage between C4-C5 or C5-C6 could generate an acetyl cation or related fragments.
McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene. This is possible for the ketone at the C5 position.
Cleavage involving the pyridine ring: Fragmentation of the pyridine ring itself or cleavage of the bond connecting the ring to the side chain would also produce characteristic ions.
Interactive Data Table: Predicted HRMS Data
| Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | [C₁₁H₁₄NO₂]⁺ | 192.1019 |
| [M+Na]⁺ (Sodium Adduct) | [C₁₁H₁₃NO₂Na]⁺ | 214.0838 |
| [C₆H₄NO]⁺ (Pyridoyl fragment) | [C₆H₄NO]⁺ | 106.0287 |
X-ray Crystallography for Definitive Solid-State Structural Assignment
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsional angles. acs.orgacs.org
The analysis would definitively establish the conformation of the hexan-1,5-dione chain and the relative orientation of the pyridine ring. Of particular interest would be the planarity of the dione (B5365651) system and any intramolecular interactions, such as hydrogen bonding, that might influence the molecular conformation. iucr.org Furthermore, the crystal packing analysis would reveal intermolecular interactions, like π-π stacking of the pyridine rings or C-H···O interactions, which govern the macroscopic crystal structure. researchgate.netjsac.or.jp
Interactive Data Table: Illustrative Crystallographic Parameters This table presents typical parameters that would be determined from an X-ray diffraction experiment and does not represent actual data for this compound.
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry system of the crystal (e.g., Monoclinic) | Triclinic, Monoclinic, etc. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c) | e.g., P-1, P2₁/c, C2/c |
| a, b, c (Å) | The lengths of the unit cell axes | 5-25 Å |
| α, β, γ (°) | The angles between the unit cell axes | 90-120° |
| Volume (ų) | The volume of the unit cell | 500-3000 ų |
| Z | The number of molecules per unit cell | 2, 4, 8, etc. |
| R-factor | A measure of the agreement between experimental and calculated data | < 0.05 (for a good structure) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(2-Pyridyl)hexan-1,5-dione. beilstein-journals.orgjchemrev.commdpi.com These methods allow for the determination of key electronic properties that govern the molecule's behavior in chemical reactions.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high electron density (negative potential), making them susceptible to attack by electrophiles. Conversely, the carbonyl carbons and the pyridine (B92270) ring's carbon atoms adjacent to the nitrogen are likely to be electron-deficient (positive potential), marking them as potential sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally correlates with higher reactivity. mdpi.com For this compound, the HOMO is likely to be localized on the pyridine ring and the enolizable portions of the diketone, while the LUMO is expected to be centered on the carbonyl groups.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. bohrium.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data that would be expected from DFT calculations.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Global Electrophilicity (ω) | 3.67 eV |
Molecular Modeling of Conformational Behavior and Interactions
The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds. Molecular mechanics and DFT calculations are employed to identify the most stable conformers and to understand the energetic barriers between them. journals.co.zasciforum.net The flexibility of the hexan-1,5-dione chain allows the molecule to adopt various spatial arrangements, which can significantly influence its reactivity and interactions with other molecules.
The orientation of the pyridyl group relative to the diketone chain is a key conformational feature. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to intramolecular hydrogen bonding with the enol form of the diketone. dntb.gov.ua Such interactions would stabilize specific conformers and could play a crucial role in directing the molecule's reactivity.
A detailed conformational analysis would involve a systematic search of the potential energy surface. This process identifies various local minima corresponding to different conformers and the transition states that connect them. The relative energies of these conformers, calculated using methods like MM2 or DFT, can predict their populations at a given temperature. journals.co.za
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data) This table presents hypothetical data from a conformational analysis.
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Extended chain, anti-periplanar pyridyl | 0.00 |
| B | Folded chain, potential for H-bonding | -1.5 |
| C | Gauche conformation of alkyl chain | 0.8 |
Theoretical Studies on Reaction Pathways and Transition States
Theoretical studies are invaluable for mapping out the potential energy surfaces of reactions involving this compound. By locating transition states and calculating activation energies, computational methods can predict the most likely reaction mechanisms. researchgate.netresearchgate.net
A significant reaction of 1,4- and 1,5-diketones is intramolecular cyclization. For this compound, an intramolecular aldol-type reaction could lead to the formation of a five- or six-membered ring. quora.com Theoretical calculations can determine the relative activation barriers for these competing pathways, thereby predicting the regioselectivity of the cyclization. The mechanism would involve the formation of an enolate, followed by nucleophilic attack on the other carbonyl group. The stability of the resulting cyclic intermediates and the transition states leading to them would be the deciding factors. researchgate.net
Furthermore, the Paal-Knorr synthesis of pyrroles from 1,4-diketones provides a model for potential reactions of this compound with amines. wikipedia.org Theoretical studies on analogous systems have investigated the detailed mechanism, including the formation of hemiaminal and enamine intermediates and the subsequent cyclization and dehydration steps. The presence of the pyridyl group could influence the reaction by altering the electronic properties of the carbonyl groups and potentially participating in the reaction mechanism.
Table 3: Calculated Activation Energies for a Hypothetical Intramolecular Cyclization of this compound (Illustrative Data) This table presents hypothetical data from a theoretical study of a reaction mechanism.
| Reaction Pathway | Product Type | Activation Energy (kcal/mol) |
| 5-exo-trig | 5-membered ring | 25.3 |
| 6-endo-trig | 6-membered ring | 28.7 |
Conclusion and Future Directions in 1 2 Pyridyl Hexan 1,5 Dione Research
Synthesis and Reactivity Summary
The synthesis of 1,5-dicarbonyl compounds is a well-established area of organic chemistry, and several methods could theoretically be employed to produce 1-(2-Pyridyl)hexan-1,5-dione. One plausible approach is the Stetter reaction , which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a thiazolium salt or cyanide. In this context, 2-pyridinecarboxaldehyde could react with methyl vinyl ketone in a Stetter reaction to yield the target dione (B5365651).
Another potential route is through a Michael addition . This would involve the conjugate addition of an enolate, such as the one derived from acetylacetone, to a suitable pyridyl-containing electrophile. Alternatively, the enolate of 2-acetylpyridine (B122185) could react with an appropriate four-carbon Michael acceptor.
The reactivity of this compound is expected to be dominated by the two ketone functionalities and the pyridine (B92270) ring. A key and highly probable reaction is intramolecular cyclization . Under acidic or basic conditions, the dione can cyclize to form various heterocyclic structures. For instance, treatment with an acid could lead to the formation of a substituted cyclopentenone via an intramolecular aldol (B89426) condensation. More significantly, the presence of the pyridine nitrogen offers pathways to bicyclic or fused heterocyclic systems.
Furthermore, 1,5-diones are valuable precursors for the synthesis of pyridines and other six-membered rings through reactions with ammonia (B1221849) or its derivatives. This suggests that this compound could serve as a building block for more complex molecules containing multiple nitrogen heterocycles.
Unaddressed Research Questions and Emerging Synthetic Opportunities
The limited specific research on this compound leaves several questions unanswered. A primary area for investigation would be the systematic study and optimization of its synthesis. A comparative analysis of different synthetic routes, such as the Stetter reaction versus various Michael addition strategies, would be valuable to establish the most efficient and scalable method.
The exploration of its reactivity is another significant frontier. Key questions include:
What are the precise conditions required to control the regioselectivity of intramolecular cyclization reactions?
Can the pyridine nitrogen participate in novel cyclization pathways, perhaps under metal catalysis, to form unique fused heterocyclic systems?
What is the scope of its utility as a precursor for substituted quinolines or other polycyclic aromatic compounds?
Emerging synthetic opportunities lie in the use of this dione as a scaffold for the creation of novel ligands for coordination chemistry. The combination of the pyridine nitrogen and the two ketone groups (which can be converted to other functionalities) provides multiple coordination sites. The synthesis of chiral derivatives of this compound could also open doors to its use in asymmetric catalysis.
Broader Impact and Future Horizons in Organic Synthesis
While the direct impact of this compound is currently limited by the lack of dedicated research, its potential is significant. As a functionalized pyridyl ketone, it belongs to a class of compounds with applications in medicinal chemistry and materials science. Pyridine-containing molecules are prevalent in pharmaceuticals, and the dione functionality allows for a wide range of chemical modifications, making it a potentially versatile intermediate.
Future research into this and similar pyridyl diones could contribute to the development of new synthetic methodologies for constructing complex nitrogen-containing heterocycles. A deeper understanding of its coordination chemistry could lead to the design of new catalysts or functional materials with interesting photophysical or electronic properties. The exploration of its biological activity, following the synthesis of a library of derivatives, could also uncover new therapeutic leads. In essence, this compound represents a largely untapped resource in the vast landscape of organic synthesis, with its future horizons dependent on dedicated and systematic investigation.
Q & A
Basic Research Question
- ¹H/¹³C NMR : The pyridyl group exhibits aromatic protons (δ 7.5–8.5 ppm) and distinct carbonyl signals (δ 190–210 ppm for diketones). Adjacent methylene groups show splitting patterns due to coupling with the pyridine ring .
- IR : Strong carbonyl stretches (ν ~1700 cm⁻¹) and pyridine C=N stretches (ν ~1600 cm⁻¹).
- MS : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₁H₁₂NO₂ (calc. 206.08). Fragmentation patterns should align with cleavage between the pyridine and diketone moieties.
What are the key challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized?
Advanced Research Question
Crystallization challenges include:
- Polymorphism : Multiple crystalline forms due to keto-enol tautomerism.
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
X-ray optimization : - Data collection : High-resolution (≤1.0 Å) data at low temperature (100 K) to reduce thermal motion .
- Refinement : SHELXL software for anisotropic displacement parameters and hydrogen bonding analysis .
How does the pyridyl group influence the reactivity of this compound in coordination chemistry?
Advanced Research Question
The pyridyl nitrogen acts as a Lewis base , enabling coordination to transition metals (e.g., Cu²⁺, Fe³⁺). This facilitates applications in:
- Catalysis : As a ligand in asymmetric synthesis.
- Metal-organic frameworks (MOFs) : Structural rigidity from the diketone spacer .
Methodology : - Conduct titration experiments (UV-Vis, EPR) to determine binding constants.
- Compare reactivity with non-pyridyl analogs to isolate electronic effects.
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Based on analogous diketones and pyridines:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
How can computational methods (DFT, molecular docking) predict the biological activity of this compound?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study tautomeric equilibria and charge distribution.
- Molecular docking : Screen against enzymes (e.g., phospholipase A2) using AutoDock Vina. Compare binding affinities with known inhibitors .
What strategies resolve data contradictions from polymorphic forms during characterization?
Advanced Research Question
- Controlled recrystallization : Vary solvent polarity to isolate polymorphs.
- Thermal analysis (DSC/TGA) : Identify phase transitions and stability ranges.
- Synchrotron XRD : High-intensity beams to resolve overlapping diffraction patterns .
How can kinetic studies elucidate the mechanism of nucleophilic additions to this compound?
Advanced Research Question
- Stopped-flow kinetics : Monitor reactions in real-time (e.g., with Grignard reagents) under pseudo-first-order conditions.
- Isotopic labeling : Use ¹⁸O-labeled diketones to track oxygen exchange in hydrolysis reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
